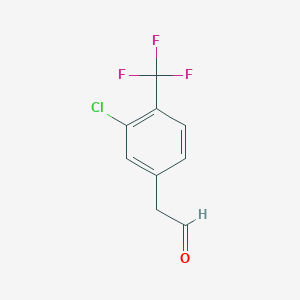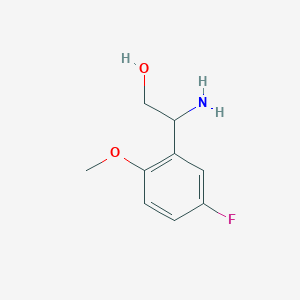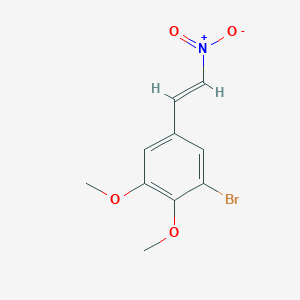
1-Bromo-2,3-dimethoxy-5-(2-nitroethenyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2,3-dimethoxy-5-(2-nitroethenyl)benzene is an organic compound with the molecular formula C10H10BrNO4 It is a derivative of benzene, featuring bromine, methoxy, and nitroethenyl functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2,3-dimethoxy-5-(2-nitroethenyl)benzene typically involves electrophilic aromatic substitution reactionsThe reaction conditions often require the use of strong acids and bases, as well as specific temperature and pressure controls to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound’s purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-2,3-dimethoxy-5-(2-nitroethenyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted benzene derivatives.
Applications De Recherche Scientifique
1-Bromo-2,3-dimethoxy-5-(2-nitroethenyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Bromo-2,3-dimethoxy-5-(2-nitroethenyl)benzene involves its interaction with specific molecular targets. The nitroethenyl group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including enzyme inhibition or activation, and modulation of signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-2,5-dimethoxy-4-(2-nitrovinyl)benzene: Similar structure but with different positions of the methoxy groups.
1-Bromo-3,5-dimethoxybenzene: Lacks the nitroethenyl group.
1-Bromo-4,5-dimethoxy-2-nitrobenzene: Different substitution pattern on the benzene ring .
Uniqueness
1-Bromo-2,3-dimethoxy-5-(2-nitroethenyl)benzene is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and potential applications. The presence of both bromine and nitroethenyl groups allows for diverse chemical transformations and interactions, making it a valuable compound in research and industrial applications.
Propriétés
Numéro CAS |
54291-90-6 |
|---|---|
Formule moléculaire |
C10H10BrNO4 |
Poids moléculaire |
288.09 g/mol |
Nom IUPAC |
1-bromo-2,3-dimethoxy-5-[(E)-2-nitroethenyl]benzene |
InChI |
InChI=1S/C10H10BrNO4/c1-15-9-6-7(3-4-12(13)14)5-8(11)10(9)16-2/h3-6H,1-2H3/b4-3+ |
Clé InChI |
DVEVFGAGQYOEPX-ONEGZZNKSA-N |
SMILES isomérique |
COC1=C(C(=CC(=C1)/C=C/[N+](=O)[O-])Br)OC |
SMILES canonique |
COC1=C(C(=CC(=C1)C=C[N+](=O)[O-])Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



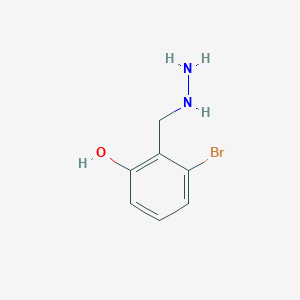
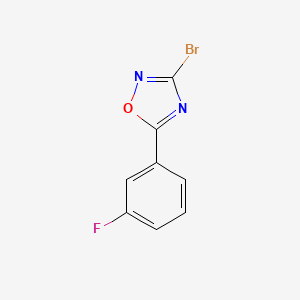
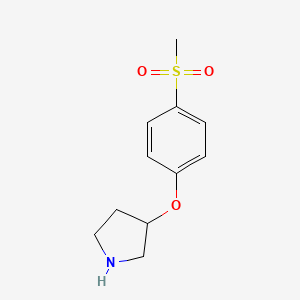
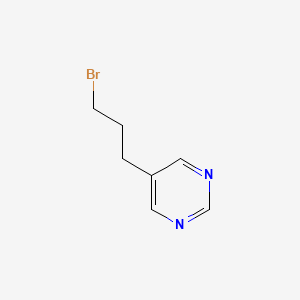

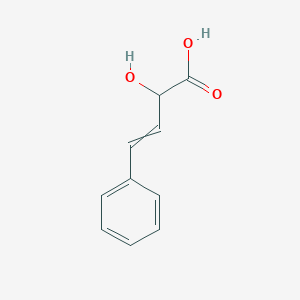

![(1R,2R)-2-[3-(trifluoromethyl)phenyl]cyclopropane-1-carbonyl Chloride](/img/structure/B13604741.png)
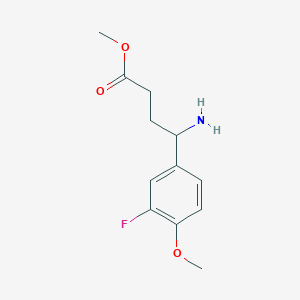
![3-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-N5,N7-diethyl-[1,2,4]triazolo[4,3-a][1,3,5]triazine-5,7-diamine](/img/structure/B13604746.png)
